5-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Cyclin-dependent Kinase Inhibitors
The compound 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide (4a) demonstrates moderate potency as an inhibitor of cyclin-dependent kinase 5 (cdk5), indicating its potential utility in research focusing on cell cycle regulation and neurodegenerative diseases. The unique binding mode of ligand 4a to cdk5, facilitated via a water molecule in the hinge region, suggests a novel approach to targeting this kinase (Malmström et al., 2012).
Antiviral Activity
A study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed that certain compounds within this class exhibit anti-tobacco mosaic virus activity. This finding suggests the potential for these sulfonamide derivatives to be developed as antiviral agents, highlighting the importance of further investigation into their mechanism of action and spectrum of activity (Chen et al., 2010).
Drug Metabolism Studies
The biaryl-bis-sulfonamide compound LY451395, an AMPA receptor potentiator, underwent metabolism studies using Actinoplanes missouriensis to produce mammalian metabolites. This microbial-based surrogate biocatalytic system allowed for the production of sufficient quantities of metabolites for nuclear magnetic resonance spectroscopy analysis, demonstrating the compound's complex metabolic profile in preclinical species. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Zmijewski et al., 2006).
Anticonvulsant Activities
Sulfonamide derivatives, particularly those incorporating the thiophene moiety, have shown varying degrees of anticonvulsant activity. This variability is influenced by the nature of the substituents on the sulfone group, with sulfones carrying 3- or 4-halo substituents generally exhibiting the highest activity. Such compounds, including 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, have demonstrated potential as therapeutic agents for epilepsy and related neurological disorders (Barnish et al., 1981).
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs and thiazole derivatives, which are part of this compound’s structure, have been studied for their potential biological activity . They have been found to interact with a variety of targets, leading to diverse biological effects such as anti-inflammatory, antimicrobial, and antihypertensive properties .
Mode of Action
For instance, some thiophene-based drugs like suprofen act as nonsteroidal anti-inflammatory drugs, while others like articaine act as voltage-gated sodium channel blockers .
Biochemical Pathways
It’s known that thiophene and thiazole derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential anti-inflammatory, antimicrobial, and antihypertensive effects .
Future Directions
Properties
IUPAC Name |
5-methyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S4/c1-9-5-6-13(20-9)22(17,18)15-8-12-10(2)16-14(21-12)11-4-3-7-19-11/h3-7,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTBZPQKWUQGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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